REACTION_CXSMILES
|
[C:1]1([C:7]2[N:12]=[N:11][CH:10]=[N+:9]([O-])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>P(OCC)(OCC)OCC>[C:1]1([C:7]2[N:12]=[N:11][CH:10]=[N:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
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Name
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6-phenyl-[1,2,4]triazine-4-oxide
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Quantity
|
27 g
|
Type
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reactant
|
Smiles
|
C1(=CC=CC=C1)C1=C[N+](=CN=N1)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
P(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 min
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated tit vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (SiO2; 50% Et2O in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CN=CN=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 121 mmol | |
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |